molecular formula C12H17NO4S B6235794 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid CAS No. 33004-99-8

2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid

Cat. No. B6235794
CAS RN: 33004-99-8
M. Wt: 271.3
InChI Key:
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular structure of compounds with the Boc group typically includes a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3). The other side of the carbonyl group is typically attached to a nitrogen atom, which can be part of an amine or an amide .


Chemical Reactions Analysis

In the presence of a base, the Boc group can be added to amines . The Boc group can be removed with strong acids .

Mechanism of Action

The mechanism of Boc protection involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base . The mechanism of Boc deprotection involves the reaction of the Boc-protected amine with a strong acid .

Safety and Hazards

Boc-protected compounds can be hazardous. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The use of Boc-protected amino acids and other compounds is a common strategy in organic synthesis, and research is ongoing to develop new methods for Boc protection and deprotection, as well as new applications of Boc-protected compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid' involves the protection of the amine group, followed by the synthesis of the thiophene ring and the subsequent deprotection of the amine group. The final step involves the addition of the acetic acid group to the thiophene ring.", "Starting Materials": [ "2-thiophenemethanol", "tert-butyl carbamate", "methyl iodide", "sodium hydride", "acetic anhydride", "acetic acid", "triethylamine", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group: 2-thiophenemethanol is reacted with tert-butyl carbamate in the presence of triethylamine and diethyl ether to form the protected amine.", "Synthesis of the thiophene ring: The protected amine is reacted with methyl iodide and sodium hydride to form the thiophene ring.", "Deprotection of the amine group: The protected amine is deprotected using acetic anhydride and water to form the free amine.", "Addition of the acetic acid group: The free amine is reacted with acetic acid in the presence of triethylamine to form the final compound, '2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid'." ] }

CAS RN

33004-99-8

Product Name

2-[5-({[(tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]acetic acid

Molecular Formula

C12H17NO4S

Molecular Weight

271.3

Purity

95

Origin of Product

United States

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